1-(5-Bromopyrimidin-2-yl)propan-2-one
Description
1-(5-Bromopyrimidin-2-yl)propan-2-one is a brominated pyrimidine derivative characterized by a propan-2-one (acetone) moiety attached to the pyrimidine ring at position 2, with a bromine substituent at position 3. Its molecular formula is C₇H₇BrN₂O, yielding a molecular weight of 215.05 g/mol. Pyrimidine derivatives are widely utilized in medicinal chemistry and materials science due to their structural versatility and electronic properties.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)2-7-9-3-6(8)4-10-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJXLIZKBJFMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)propan-2-one typically involves the bromination of pyrimidine derivatives followed by further chemical modifications. One common method involves the reaction of 5-bromo-2-chloropyrimidine with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one, with heating to around 80°C under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is isolated through standard purification techniques.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can interact with DNA or RNA, affecting their stability and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous halogenated pyrimidines and ketone-containing heterocycles (Table 1).
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations :
- Ketone Functionality : The propan-2-one group in the target compound may facilitate nucleophilic additions or act as a hydrogen-bond acceptor, contrasting with the 2-keto group in 5-chloropyrimidin-2(1H)-one .
Electronic and Computational Analysis
- Electrostatic Potential: Computational tools like Multiwfn () could map electron density differences. The bromine atom likely induces a stronger electron-withdrawing effect than chlorine, altering reactivity in electrophilic aromatic substitution .
- Density Functional Theory (DFT) : The Lee-Yang-Parr (LYP) correlation functional () predicts that bromine’s electronegativity lowers the LUMO energy of this compound, enhancing its electrophilicity relative to chloro analogs .
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